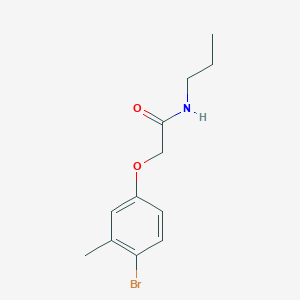
2-(4-bromo-3-methylphenoxy)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-propylacetamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 and has since been used in numerous scientific studies to investigate the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
2-(4-bromo-3-methylphenoxy)-N-propylacetamide acts as a competitive antagonist at the CB1 cannabinoid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to have a wide range of biochemical and physiological effects, many of which are related to the endocannabinoid system. This compound has been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain medication. Additionally, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as an appetite suppressant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide in lab experiments is its potency and specificity as a CB1 cannabinoid receptor antagonist. This allows researchers to selectively block the activity of this receptor and study the effects of endocannabinoids on various physiological processes. However, one limitation of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are numerous future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and the endocannabinoid system. One potential area of investigation is the role of endocannabinoids in the regulation of mood and emotion. Another potential area of investigation is the potential therapeutic applications of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide, such as in the treatment of pain or obesity. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and other cannabinoid receptor antagonists, as well as their potential side effects and limitations.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide involves the reaction of 4-bromo-3-methylphenol with propylamine to form 2-(4-bromo-3-methylphenoxy)-N-propylamine. This intermediate is then acetylated with acetic anhydride to produce the final product, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound is a potent antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the brain and central nervous system. By blocking the activity of this receptor, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide can be used to study the effects of endocannabinoids on a wide range of physiological processes, including pain perception, appetite regulation, and mood.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJQFKQGSAFLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
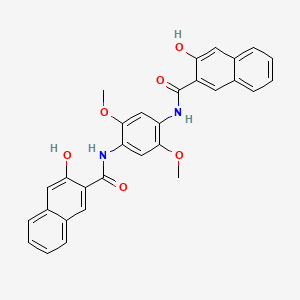
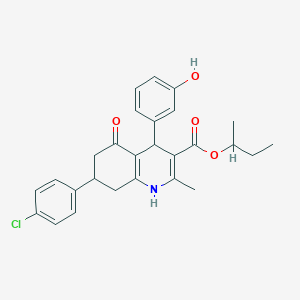
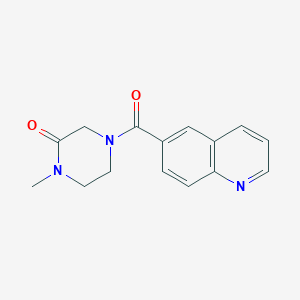
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)


![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
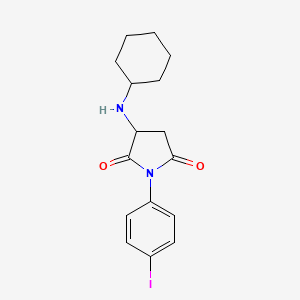
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
